molecular formula C14H15NO3 B258896 N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B258896
M. Wt: 245.27 g/mol
InChI Key: NEKKLGHZMRERRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is an organic compound that features a furan ring and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of furan-2-ylmethanol with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and phenoxyacetamide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(2-chlorophenoxy)acetamide
  • N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide
  • N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide

Uniqueness

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C14H15NO3/c1-11-5-2-3-7-13(11)18-10-14(16)15-9-12-6-4-8-17-12/h2-8H,9-10H2,1H3,(H,15,16)

InChI Key

NEKKLGHZMRERRK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=CO2

Origin of Product

United States

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